molecular formula C36H59N3O27 B1211413 Disialosyl galactosyl globoside CAS No. 71764-07-3

Disialosyl galactosyl globoside

Cat. No.: B1211413
CAS No.: 71764-07-3
M. Wt: 965.9 g/mol
InChI Key: SKJCZIMWAATHMG-CZYIXMLQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disialosyl galactosyl globoside (DSGG) is a globoseries glycosphingolipid (GSL) characterized by a terminal disialosyl motif (NeuAcα2-3Galβ1-3GalNAc) linked to a galactosyl-globoside core . It is prominently expressed in human urinary tract tissues, where it serves as a receptor for uropathogenic Escherichia coli (UPEC) expressing PapG adhesins . DSGG is also implicated in cancer biology, showing elevated levels in hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC) . Its dual role in infection and oncogenesis underscores its biochemical significance.

Properties

CAS No.

71764-07-3

Molecular Formula

C36H59N3O27

Molecular Weight

965.9 g/mol

IUPAC Name

(2R,4S,5R,6R)-5-acetamido-2-[(2R,3S,4R,5R)-5-acetamido-4-[(2R,3R,4S,5S,6R)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydroxy-6-oxohexoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid

InChI

InChI=1S/C36H59N3O27/c1-11(44)37-14(6-40)28(25(54)19(51)10-61-35(33(57)58)4-15(47)21(38-12(2)45)29(64-35)23(52)17(49)7-41)63-32-27(56)31(26(55)20(9-43)62-32)66-36(34(59)60)5-16(48)22(39-13(3)46)30(65-36)24(53)18(50)8-42/h6,14-32,41-43,47-56H,4-5,7-10H2,1-3H3,(H,37,44)(H,38,45)(H,39,46)(H,57,58)(H,59,60)/t14-,15-,16-,17+,18+,19+,20+,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,31-,32-,35+,36-/m0/s1

InChI Key

SKJCZIMWAATHMG-CZYIXMLQSA-N

SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC(C(C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@H]([C@@H]([C@@H]([C@H](C=O)NC(=O)C)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC(C(C(C(C=O)NC(=O)C)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O

Other CAS No.

71764-07-3

physical_description

Solid

Synonyms

disialosyl galactosyl globoside
disialylgalactosylgloboside
DSGG
NeuAcalpha2-3Galbeta1-3(NeuAcalpha2-6)GalNAc

Origin of Product

United States

Scientific Research Applications

Cancer Diagnostics

Tumor-Associated Antigen
Disialosyl galactosyl globoside is recognized as a tumor-associated antigen, particularly in renal cell carcinoma (RCC). Studies have shown that DSGG mediates the adhesion of RCC cells to lung tissue, potentially facilitating metastasis. The expression of DSGG is significantly elevated in patients with hepatocellular carcinoma (HCC), distinguishing them from those with chronic liver disease (CLD) .

Biomarker Potential
Research indicates that anti-DSGG antibodies can serve as biomarkers for various cancers. For instance, the presence of these antibodies has been linked to chronic idiopathic ataxic neuropathy, suggesting a broader role in cancer immunology . Furthermore, DSGG's expression correlates with metastatic behavior in cancers, making it a candidate for targeted diagnostic approaches .

Therapeutic Applications

Monoclonal Antibodies
Monoclonal antibodies targeting DSGG have been developed for potential therapeutic use. For example, the antibody FH7 can be conjugated with radionuclides or antitumor drugs for targeted delivery to cancer cells expressing DSGG. This approach aims to enhance the specificity and efficacy of cancer treatments .

Adhesion Molecule Role
DSGG acts as an adhesion molecule, which may be exploited to develop therapies aimed at preventing cancer cell metastasis. By blocking DSGG interactions with its receptors, it may be possible to inhibit the spread of cancer cells to distant organs .

Mechanistic Insights

Cellular Interactions
Studies have demonstrated that DSGG interacts with specific receptors that mediate cell adhesion and signaling pathways involved in tumor progression. Understanding these mechanisms can lead to novel therapeutic strategies targeting these interactions .

Case Studies and Research Findings

StudyFocusFindings
PLOS ONE (2012)Cancer BiomarkersAnti-DSGG levels distinguish HCC from CLD; high expression in metastatic cancers .
Food Database (2011)Renal Cell CarcinomaDSGG mediates adhesion of RCC cells to lung tissues, indicating a role in lung metastasis .
Patent US4851511AMonoclonal AntibodiesDevelopment of antibodies against DSGG for targeted cancer therapy .
PMC Article (2018)GlycosphingolipidsDSGG's role as an adhesion molecule suggests therapeutic avenues for metastasis inhibition .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Glycosphingolipids

Globoseries Glycosphingolipids

Globotriaosylceramide (Gb3, CD77)
  • Structure : Galα1-4Galβ1-4Glcβ1-1Ceramide.
  • Function : A receptor for Shiga toxin, associated with hemolytic uremic syndrome. In HCC, Gb3 is elevated alongside DSGG, though conflicting data report reduced Gb3 in malignant liver tissues .
  • Binding Specificity : Binds UPEC via Gb3-specific adhesins but with lower affinity compared to DSGG .
Globotetraosylceramide (Gb4)
  • Structure : GalNAcβ1-3Galα1-4Galβ1-4Glcβ1-1Ceramide.
  • Function : A precursor for blood group P antigens. In urinary tissues, Gb4 binds UPEC but with weaker avidity than DSGG .
Sialosyl Galactosyl Globoside (SGG)
  • Structure: NeuAcα2-3Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glcβ1-1Ceramide (monosialylated variant of DSGG).
  • Function: Co-expressed with DSGG in nonsecretor individuals, enhancing UPEC adherence. SGG exhibits higher binding affinity to UPEC than Gb3/Gb4 .
Globo H (Fucosyl-Gb5)
  • Structure : Fucα1-2Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glcβ1-1Ceramide.
  • Function : A cancer-specific antigen expressed in HCC and breast cancer, absent in peritumoral tissues. Unlike DSGG, Globo H is linked to cancer stem cells .

Ganglioseries Glycosphingolipids

GD1a (Ganglioside GD1a)
  • Structure : NeuAcα2-3Galβ1-3GalNAcβ1-4(NeuAcα2-8NeuAcα2-3)Galβ1-4Glcβ1-1Ceramide.
  • Comparison: Shares a terminal NeuAcα2-3Galβ1-3GalNAc epitope with DSGG but differs in core structure (ganglio- vs. globo-series). Monoclonal antibodies (e.g., RM2) distinguish DSGG from GD1a due to divergent carrier glycosylceramide topologies .

Lacto/Neolacto Series

Lactosylceramide (CDH)
  • Structure : Galβ1-4Glcβ1-1Ceramide.
  • Comparison : A precursor for complex GSLs. Unlike DSGG, CDH shows negligible labeling in human erythrocyte membranes .

Disease-Specific Roles and Biomarker Potential

Urinary Tract Infections (UTIs)

  • DSGG/SGG: Preferential receptors for UPEC in nonsecretors, correlating with recurrent UTIs .
  • Gb3/Gb4 : Less critical in UPEC adherence due to lower binding avidity .

Table 1: Binding Affinities of UPEC to Globoseries GSLs

GSL Relative Binding Affinity (UPEC R45) Tissue Localization
DSGG ++++ Kidney, Vaginal Epithelium
SGG +++ Kidney, Urinary Tract
Gb4 ++ Ubiquitous
Gb3 + Kidney, RBCs

Cancer Biomarkers

  • Globo H: HCC-specific marker absent in non-malignant tissues .
  • Contradictory Data : Souady et al. report reduced Gb3/Gb4 in HCC, highlighting variability in GSL expression across studies .

Table 2: Glycosphingolipid Abundance in Hepatocellular Carcinoma

GSL Expression in HCC Prognostic Value Study
DSGG ↑↑ Metastasis marker Byrne et al., 2022
Globo H ↑↑ (Cancer-specific) Stem cell association Zhu et al., 2022
Gb3 ↓ (Controversial) Inconsistent correlation Souady et al., 2022

COVID-19 Biomarker

DSGG is identified as a serum metabolite distinguishing severe and critical COVID-19 cases, though its mechanistic role remains unclear .

Structural and Analytical Insights

  • Anomeric Configuration: DSGG’s terminal galactose adopts an α-linkage, confirmed via NMR (δ 4.6 ppm, J = 2 Hz) and enzymatic digestion .
  • Synthesis : DSGG can be covalently linked to agarose beads for antibody purification, a technique shared with hematoside .

Preparation Methods

Extraction from Renal Cell Carcinoma Cell Lines

DSGG is naturally expressed in human renal cell carcinoma (RCC) cell lines, making biological extraction a viable method for obtaining this glycolipid. Four RCC cell lines—TOS-1, TOS-2, TOS-3, and TOS-3LN—have been extensively studied for their DSGG expression profiles. The protocol involves culturing these cell lines under standard conditions, followed by lipid extraction using organic solvents such as chloroform-methanol mixtures. Crude lipid extracts are then subjected to Folch partitioning to isolate gangliosides in the upper aqueous phase.

A critical step in this process is the use of DEAE-Sepharose chromatography (acetate form) for fractionation. The monosialoganglioside fraction is further purified via thin-layer chromatography (TLC), with immunostaining using anti-DSGG antibodies to confirm specificity. Yields from this method are inherently limited by the glycolipid content of the source material, but it remains invaluable for obtaining native DSGG for functional studies.

Chemical Synthesis of DSGG Core Structures

Construction of the Globoside Backbone

The chemical synthesis of DSGG begins with the assembly of its globoside core (Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glcβ1-Cer). A convergent [2 + 3] strategy is utilized, leveraging disaccharide oxazoline donors to ensure β-anomeric selectivity. For instance, a disaccharide donor protected with 4,6-di-O-tert-butylsilylene (DTBS) is coupled to a trisaccharide acceptor, forming the critical α1-4 galactosidic linkage. The use of 2-naphthylmethyl (Nap) ethers as permanent protecting groups allows selective deprotection with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) without affecting ceramide moieties.

Table 1: Key Reagents and Conditions for Core Synthesis

StepReagents/ConditionsPurpose
GlycosylationDTBS-protected donor, TMSOTf catalystβ-Selective coupling
DeprotectionDDQ in CH₂Cl₂:H₂O (10:1)Nap group removal
Azide ReductionH₂, Pd/C in MeOHConversion of N₃ to NH₂

Sialylation Strategies

Sialylation of the globoside core presents stereochemical challenges due to the need for α2,3- and α2,6-linkages. Early methods relied on chemical sialylation using pre-activated sialyl donors (e.g., sialyl trichloroacetimidates), but yields were suboptimal due to steric hindrance. Modern approaches prioritize enzymatic methods for regio- and stereoselectivity, as detailed in Section 3.

Enzymatic and Chemoenzymatic Approaches

α2,3-Sialylation Using Bacterial Sialyltransferases

The regioselective addition of the first sialic acid to the galactose residue is achieved using α2,3-sialyltransferase Cst-I from Campylobacter jejuni. This enzyme exhibits broad substrate tolerance, accepting glycolipids with terminal galactose residues. Reaction conditions include 10 mM CMP-Neu5Ac, 50 mM HEPES buffer (pH 7.5), and 2 mM MnCl₂, yielding monosialylated products (e.g., MSGG) in >95% efficiency.

α2,6-Sialylation and Solubility Challenges

The second sialic acid is installed at the internal GalNAc residue using α2,6-sialyltransferase ST6GalNAc5. However, the hydrophobicity of ceramide-containing substrates necessitates solubility enhancers. Methyl-β-cyclodextrin (10% w/v) forms inclusion complexes with the glycolipid, enabling efficient sialylation in aqueous buffer. This step is critical for synthesizing DSGG with native-like topology.

Table 2: Enzymatic Sialylation Parameters

Parameterα2,3-Sialylation (Cst-I)α2,6-Sialylation (ST6GalNAc5)
DonorCMP-Neu5Ac (10 mM)CMP-Neu5Ac (10 mM)
Buffer50 mM HEPES, pH 7.550 mM HEPES, pH 7.0
Additives2 mM MnCl₂10% methyl-β-cyclodextrin
Yield95%66%

Comparative Analysis of Preparation Methods

Yield and Purity Considerations

  • Natural Isolation : Yields are variable (0.1–0.5% of total lipid extract) but provide biologically relevant DSGG. Purity depends on TLC resolution and immunostaining specificity.

  • Chemical Synthesis : Multi-step protocols achieve 20–30% overall yield, with purity >95% after HPLC.

  • Chemoenzymatic : Combines high-yield enzymatic steps (66–95%) with chemical precision, offering the best balance of efficiency and fidelity.

Structural Validation Techniques

Post-synthesis characterization includes:

  • Mass Spectrometry : ESI-MS confirms molecular weight (m/z 965.9 for DSGG).

  • NMR Spectroscopy : ¹H and ¹³C NMR verify glycosidic linkage patterns and ceramide structure.

  • TLC Immunostaining : Anti-DSGG antibodies validate antigenicity, critical for biomedical applications .

Q & A

Q. What analytical techniques are most effective for identifying and quantifying DSGG in biological samples?

DSGG analysis requires advanced techniques due to its structural complexity. Mass spectrometry (MS) is the gold standard:

  • MALDI-MS : Rapid, sensitive detection of intact DSGG molecules, resolving glycan moieties and ceramide backbones .
  • ESI-MS : High-precision structural elucidation via tandem MS (e.g., collision-induced dissociation) to determine glycan branching and linkage isomers .
  • Liquid Chromatography (LC)-MS : Separates DSGG isomers and analogs for comparative analysis across samples . Complementary methods include TLC for preliminary separation and glycan profiling with enzymatic digestion/lectin assays .

Q. How does DSGG mediate host-pathogen interactions, and what experimental models validate these mechanisms?

DSGG acts as a receptor for pathogens like uropathogenic E. coli (UPEC) and SARS-CoV-2:

  • UPEC Binding : DSGG's terminal sialic acid residues facilitate bacterial adhesion in renal tissues. In vitro assays using human kidney cells and knockout models confirm receptor specificity .
  • SARS-CoV-2 Interaction : Molecular docking studies (e.g., SwissModel7C_26J) show DSGG's high affinity (-25.4 kcal/mol) for viral spike proteins, suggesting a potential role in cellular entry .
  • Validation : Competitive inhibition assays with synthetic DSGG analogs and glycan microarray screening (e.g., CARB115 library) are used to map binding epitopes .

Q. What is the role of DSGG in blood group systems, and how is its expression genetically regulated?

DSGG is linked to the globoside blood group system (P antigen):

  • Genetic Basis : Mutations in A4GALT (encoding α1,4-galactosyltransferase) disrupt DSGG biosynthesis, leading to the rare p phenotype (null antigen expression) .
  • Expression Regulation : Enzymes like glucosylceramide synthase (GCS) and lactosylceramide synthase (LCS) control DSGG levels. Knockdown studies in cell lines (e.g., HEK293) demonstrate pathway dependencies .

Advanced Research Questions

Q. How do structural heterogeneities in DSGG impact experimental reproducibility, and what strategies mitigate these challenges?

DSGG exhibits variability in glycan branching and ceramide chain lengths, complicating data interpretation:

  • Challenges : Batch-to-batch variability in synthetic DSGG standards affects quantification accuracy.
  • Solutions :
  • Use isotopic labeling (e.g., stable isotope-labeled ceramides) for internal standardization in MS .
  • Combine LC-MS with ion mobility spectrometry to resolve isomeric species .
  • Validate findings via orthogonal methods (e.g., ELISA with anti-DSGG monoclonal antibodies) .

Q. What contradictions exist in DSGG's role as a biomarker in cancer versus neurodegenerative diseases, and how can they be resolved?

  • Cancer : Elevated DSGG in tumors (e.g., hepatocellular carcinoma) correlates with metastasis and drug resistance. Mechanistic studies link DSGG to integrin signaling and EMT pathways .
  • Neurodegeneration : Reduced DSGG in Alzheimer’s models impairs neuronal survival, possibly due to disrupted ganglioside metabolism .
  • Resolution : Context-specific profiling (e.g., tissue-specific knockout models) and longitudinal studies tracking DSGG dynamics during disease progression are critical. Multi-omics integration (lipidomics + transcriptomics) can dissect pathway crosstalk .

Q. What methodological pitfalls arise when studying DSGG's role in autoimmune diseases, and how can experimental design address them?

  • Pitfalls :
  • Cross-reactivity of anti-DSGG antibodies with structurally similar glycosphingolipids (e.g., Gb3).
  • Confounding effects of plasma DSGG levels influenced by diet or comorbidities.
    • Solutions :
  • Use glycan-specific probes (e.g., lectins from Amaranthus caudatus) for precise detection .
  • Employ matched case-control cohorts with strict exclusion criteria (e.g., autoimmune studies in A4GALT mutation carriers) .
  • Apply machine learning to distinguish DSGG-associated immune signatures from background noise .

Methodological Resources

  • Structural Databases : SugarBindDB for pathogen-glycan interaction data (e.g., E. coli R45-DSGG binding) .
  • Protocols : Detailed MS workflows for DSGG analysis in Globoside: Structure, Functions, and Analytical Insights .
  • Genetic Tools : CRISPR-Cas9-edited cell lines for A4GALT functional studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.